N-((5-Chloro-o-tolyl)azo)sarcosine

Description

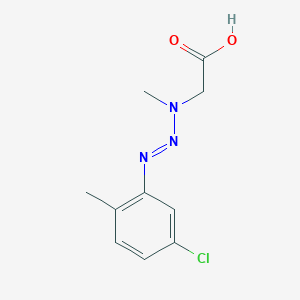

N-((5-Chloro-o-tolyl)azo)sarcosine is an azo compound synthesized by coupling a diazonium salt derived from 5-chloro-o-toluidine with sarcosine (N-methylglycine). The structure features an azo (-N=N-) group bridging a 5-chloro-2-methylphenyl (o-tolyl) moiety and the sarcosine unit. Its synthesis typically involves diazotization of 5-chloro-o-toluidine under acidic conditions, followed by coupling with sarcosine in an alkaline medium.

Properties

CAS No. |

136-28-7 |

|---|---|

Molecular Formula |

C10H12ClN3O2 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid |

InChI |

InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |

InChI Key |

OKZLBAQJYTZVCX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |

Other CAS No. |

136-28-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize the properties of N-((5-Chloro-o-tolyl)azo)sarcosine, comparisons are drawn with structurally analogous azo compounds, focusing on synthesis, spectroscopic characterization, physicochemical properties, and biological activity.

Structural Analogs

Key analogs include:

- N-(Phenylazo)sarcosine : Lacks the chloro and methyl substituents on the aryl group.

- N-((4-Nitro-o-tolyl)azo)sarcosine : Substitutes chlorine with a nitro group, enhancing electron withdrawal.

- N-((5-Methoxy-o-tolyl)azo)sarcosine : Replaces chlorine with a methoxy group, altering solubility and electronic effects.

Table 1: Structural Comparison of Azo-Sarcosine Derivatives

Spectroscopic Characterization

Accurate NMR and mass spectrometry are critical for structural confirmation. Studies on related azo compounds (e.g., N-(4-hydroxyphenyl)maleimide derivatives) reveal pitfalls in spectral interpretation. For example, Mohammed and Mustapha (2013) misassigned NMR signals due to unexpected hydrolysis, leading to erroneous structural claims . For this compound, ¹H-NMR should display distinct peaks for the sarcosine methyl group (~2.8–3.1 ppm) and aromatic protons (~7.0–7.5 ppm). IR spectra typically show azo (N=N) stretches near 1450–1600 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (H₂O) | Stability (Light/Heat) |

|---|---|---|---|

| This compound | 180–185 | Low | Moderate |

| N-(Phenylazo)sarcosine | 165–170 | Moderate | Low |

| N-((4-Nitro-o-tolyl)azo)sarcosine | 195–200 | Very low | High |

The chloro group increases melting point and reduces water solubility compared to non-halogenated analogs. Stability under light/heat is moderate, as chloro substituents are less stabilizing than nitro groups but more so than methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.